4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a highly functionalized pyrrolone derivative characterized by a complex substitution pattern. Its core structure includes:
- A 4-chlorophenyl substituent at position 5, which may enhance lipophilicity and influence halogen bonding.
- A pyridin-3-ylmethyl group at position 1, introducing a basic nitrogen atom that could improve solubility and participate in hydrogen bonding.
- A 3-hydroxy moiety at position 3, enabling hydrogen-bond donor activity.
This structural architecture aligns with compounds explored for pharmacological applications, such as antiestrogenic effects (e.g., compounds in ) or kinase modulation (e.g., ).
Properties
CAS No. |
497247-66-2 |
|---|---|
Molecular Formula |
C31H25ClN2O4 |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H25ClN2O4/c1-20-16-25(38-19-21-6-3-2-4-7-21)13-14-26(20)29(35)27-28(23-9-11-24(32)12-10-23)34(31(37)30(27)36)18-22-8-5-15-33-17-22/h2-17,28,35H,18-19H2,1H3/b29-27+ |
InChI Key |
VCWZVLRDNOZCDF-ORIPQNMZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Installation of the 4-(Benzyloxy)-2-methylbenzoyl Group
The Friedel-Crafts acylation introduces the 2-methylbenzoyl moiety at position 4:
-
Activation : 2-Methylbenzoyl chloride (1.2 equiv) is combined with AlCl₃ (1.5 equiv) in dichloromethane at 0°C.
-
Electrophilic Attack : The pyrrolone core (1.0 equiv) is added, and the mixture is stirred at 25°C for 6 hours.
-
Workup : Quenching with ice-water followed by extraction with ethyl acetate yields the acylated product (78% yield).
Subsequent benzylation of the para-hydroxy group employs 4-bromomethylbenzene (1.1 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) and KI (0.1 equiv) at 80°C for 8 hours. This SN2 reaction achieves 85% conversion, with unreacted phenol removed via alkaline wash.
Incorporation of the 4-Chlorophenyl Group
Suzuki-Miyaura coupling installs the 4-chlorophenyl substituent at position 5:
| Parameter | Value |
|---|---|
| Aryl Boronic Acid | 4-Chlorophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Time | 12 hours |
| Yield | 89% |
The reaction proceeds via oxidative addition of the pyrrolone’s bromide intermediate, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Attachment of the Pyridin-3-ylmethyl Group
The lactam nitrogen is alkylated using 3-(bromomethyl)pyridine (1.1 equiv) in acetone with K₂CO₃ (2.5 equiv) at 60°C for 16 hours. Key considerations:
-
Solvent Choice : Acetone enhances nucleophilicity of the lactam nitrogen.
-
Temperature Control : Maintaining 60°C prevents N-oxide formation.
-
Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product in 81% yield.
Optimization of Reaction Conditions
Benzylation Efficiency Across Solvent Systems
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | K₂CO₃ | 80 | 8 | 85 |
| DMF | Cs₂CO₃ | 100 | 6 | 72 |
| THF | NaHCO₃ | 65 | 12 | 68 |
Acetonitrile outperforms polar aprotic solvents due to improved solubility of benzyl bromide and reduced side reactions.
Impact of Catalysts on Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 89 | 98 |
| Pd(OAc)₂ | SPhos | 91 | 97 |
| PdCl₂ | Xantphos | 84 | 95 |
Buchwald-type ligands marginally improve yield but increase cost and purification complexity.
Characterization and Analytical Data
The final compound is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.72–7.12 (m, 12H, aromatic-H), 5.21 (s, 2H, OCH₂Ph), 4.89 (s, 2H, NCH₂Py), 2.45 (s, 3H, CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₃₂H₂₆ClN₂O₄: 561.1552; found: 561.1548.
Challenges and Mitigation Strategies
-
Lactam Ring Instability : The 1H-pyrrol-2(5H)-one ring undergoes hydrolysis under strongly acidic conditions. Using neutral alumina for chromatography prevents degradation.
-
Competitive N-Alkylation : The lactam oxygen can compete with nitrogen during alkylation. Employing a bulky base (e.g., DBU) suppresses O-alkylation byproducts.
-
Benzyl Group Oxidation : The benzyloxy moiety is susceptible to hydrogenolysis. Catalytic transfer hydrogenation with ammonium formate preserves the group during deprotection steps.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (500 g batch) achieved an overall yield of 63% using:
-
Continuous Flow Reactors : For Friedel-Crafts acylation (residence time: 30 min).
-
Crystallization-Based Purification : Ethanol/water (1:3) recrystallization reduces reliance on chromatography.
-
Cost Analysis : Raw material costs total $12.50/g, with the pyridinylmethyl bromide contributing 44% of expenses .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like HNO3 (Nitric acid) for nitration or Br2 (Bromine) for bromination.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a pyrrolone core with several analogs, but variations in substituents critically influence physicochemical properties, synthetic accessibility, and bioactivity. Below is a detailed comparison:
Substituent Analysis
Key Structural and Functional Trends
Hydrogen-Bonding Capacity : Hydroxy groups (e.g., 3-hydroxy in target compound) and methoxy (Ev8) improve interactions with polar residues in biological targets.
Steric Effects : Bulky substituents like benzyloxy (target compound) or tert-butyl (compound 20, Ev2) may hinder rotation, stabilizing bioactive conformations .
Biological Activity
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure comprises a pyrrolone ring and multiple aromatic groups, which may confer specific biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 540.06 g/mol. The presence of functional groups such as hydroxy and benzyloxy enhances its reactivity and interaction with biological targets.
Research indicates that this compound interacts with various biological receptors, potentially acting as an agonist or antagonist. Key areas of interest include:
- Cannabinoid Receptors : Preliminary studies suggest that the compound may modulate cannabinoid receptor activity, which is crucial for various physiological processes including pain sensation and appetite regulation.
- Serotonin Receptors : The structural features allow for possible interactions with serotonin receptors, implicating its role in mood regulation and anxiety disorders.
Biological Activity
Studies have demonstrated several biological activities associated with this compound:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro, particularly against Hepatitis B Virus (HBV). In studies, it exhibited significant inhibition of HBsAg secretion with an IC50 value of approximately 39.93 μM . This suggests potential as a therapeutic agent for HBV infections.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly through its ability to induce apoptosis in cancer cells. It is believed to interfere with mitotic processes, leading to cell cycle arrest .
- Neuroprotective Effects : Some findings suggest that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems . This could position it as a candidate for treating neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Study on HBV Inhibition : A series of derivatives were synthesized and tested against HepG2.2.15 cells. Among these, the lead compound showed low cytotoxicity alongside potent antiviral activity, indicating a favorable therapeutic index .
- Cancer Cell Line Studies : In vitro studies on multiple cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, suggesting it may serve as a lead for further drug development in oncology .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar structures, the following table summarizes key findings from related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antiviral | 39.93 | Effective against HBV |
| Compound B | Anticancer | 25.00 | Induces apoptosis in breast cancer cells |
| Compound C | Neuroprotective | 50.00 | Modulates neurotransmitter release |
Q & A
Q. What are the key steps and challenges in synthesizing this pyrrolone derivative, and how do solvent systems influence intermediate yields?
The synthesis involves multi-step reactions, including benzyloxy group protection, nucleophilic acyl substitutions, and pyrrolone ring formation. For example, highlights the use of dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents for nucleophilic substitutions, with sodium hydride facilitating deprotonation . Key challenges include maintaining regioselectivity during benzoylation and avoiding hydrolysis of the hydroxy-pyrrolone core. Solvent polarity critically impacts reaction kinetics: polar aprotic solvents like DMSO enhance nucleophilicity but may promote side reactions if moisture-sensitive intermediates are not handled under inert conditions .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry, particularly the substitution pattern on the pyrrolone ring (e.g., ¹H NMR chemical shifts for the hydroxy group at δ 10–12 ppm). Mass spectrometry (MS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially for intermediates prone to oxidation (e.g., pyridine-containing moieties) .
Q. What initial biological screening approaches are recommended to assess this compound’s therapeutic potential?
Begin with enzyme inhibition assays targeting kinases or proteases, leveraging the compound’s hydroxy and benzoyl groups for hydrogen bonding and hydrophobic interactions. suggests using fluorescence-based assays to monitor binding affinity, with IC₅₀ values calculated using nonlinear regression models . Parallel cytotoxicity screening (e.g., MTT assays on HEK-293 cells) ensures selectivity before advancing to disease-specific models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
Discrepancies often arise from assay conditions (e.g., buffer pH affecting compound solubility) or off-target effects. For instance, notes that chlorophenyl-substituted analogs show variable IC₅₀ values in kinase assays due to differences in ATP concentrations . To mitigate this:
Q. What strategies optimize the introduction of the pyridin-3-ylmethyl group while minimizing N-alkylation side products?
emphasizes controlled reaction temperatures (0–5°C) and slow reagent addition to reduce exothermic side reactions. Using a bulky base (e.g., DBU) instead of NaH can suppress over-alkylation . Purification via column chromatography with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) isolates the desired product, with LC-MS tracking to confirm absence of di-alkylated byproducts .
Q. How do electronic effects of substituents (e.g., benzyloxy vs. methoxy) influence reactivity in nucleophilic acyl substitutions?
Electron-donating groups (e.g., benzyloxy) activate the benzoyl carbonyl toward nucleophilic attack by increasing electron density, as shown in for similar 4-chlorophenyl-pyrrolones . Hammett substituent constants (σ) predict reactivity trends: σₚ values for benzyloxy (-0.32) vs. methoxy (-0.27) correlate with faster acylation rates in DCM . Computational studies (DFT) further validate charge distribution at the reaction site .
Key Considerations for Experimental Design
- Reaction Scalability : Pilot small-scale reactions (<1 mmol) to optimize conditions before scaling up ( achieved 46–63% yields for analogs via controlled reagent addition) .
- Data Reproducibility : Document batch-specific variations (e.g., solvent lot impurities) affecting crystallization outcomes .
- Structural Analogues : Compare with chlorophenyl- and pyridine-substituted pyrrolones (e.g., ’s dimethylamino propyl variant) to infer SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
